molecular formula C15H11N3O5 B11338008 3-nitro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

3-nitro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

Cat. No.: B11338008
M. Wt: 313.26 g/mol
InChI Key: IRDKKNNNFDSPFE-UHFFFAOYSA-N
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Description

    Reagents: Nitric acid or a nitrating agent.

    Conditions: The nitration reaction is typically performed at low temperatures to control the reaction rate and prevent side reactions.

  • Step 3: Formation of Benzamide

      Reagents: Benzoyl chloride and an amine.

      Conditions: The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 3-nitro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the benzoxazine core, followed by the introduction of the nitro and benzamide groups. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.

    • Step 1: Formation of Benzoxazine Core

        Reagents: Phenol, formaldehyde, and an amine.

        Conditions: The reaction is carried out under acidic or basic conditions, often at elevated temperatures.

    Chemical Reactions Analysis

    Types of Reactions

    3-nitro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide can undergo various chemical reactions, including:

      Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

      Reduction: The carbonyl group in the benzoxazine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

      Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Hydrogen gas, palladium catalyst.

      Reduction: Sodium borohydride, lithium aluminum hydride.

      Substitution: Nucleophiles such as amines or thiols.

    Major Products Formed

      Reduction of Nitro Group: Amino derivative.

      Reduction of Carbonyl Group: Hydroxyl derivative.

      Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Scientific Research Applications

    3-nitro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide has several scientific research applications:

      Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

      Biology: The compound is used in research to study its effects on various biological pathways and its potential as a therapeutic agent.

      Material Science: Benzoxazine derivatives are known for their thermal stability and are used in the development of advanced materials, such as high-performance polymers.

      Industry: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex organic molecules.

    Mechanism of Action

    The mechanism of action of 3-nitro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxazine ring can also interact with enzymes and proteins, modulating their activity and affecting cellular pathways.

    Comparison with Similar Compounds

    Similar Compounds

    • 3,5-Dinitro-N-(3-{[1-oxo-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-propanyl]oxy}phenyl)benzamide
    • 4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl β-D-glucopyranoside

    Uniqueness

    3-nitro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the benzamide moiety allows for diverse chemical reactivity and potential therapeutic applications.

    Properties

    Molecular Formula

    C15H11N3O5

    Molecular Weight

    313.26 g/mol

    IUPAC Name

    3-nitro-N-(3-oxo-4H-1,4-benzoxazin-6-yl)benzamide

    InChI

    InChI=1S/C15H11N3O5/c19-14-8-23-13-5-4-10(7-12(13)17-14)16-15(20)9-2-1-3-11(6-9)18(21)22/h1-7H,8H2,(H,16,20)(H,17,19)

    InChI Key

    IRDKKNNNFDSPFE-UHFFFAOYSA-N

    Canonical SMILES

    C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

    Origin of Product

    United States

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